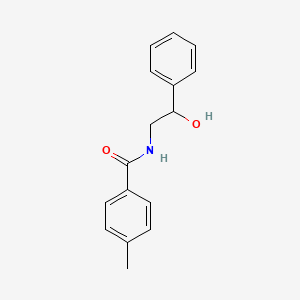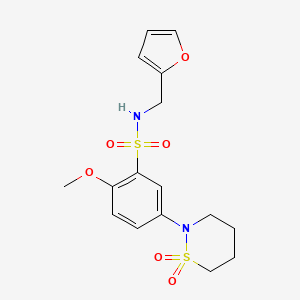![molecular formula C18H22N4 B5046656 4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 310453-11-3](/img/structure/B5046656.png)
4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]aniline
Vue d'ensemble
Description
4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]aniline is a useful research compound. Its molecular formula is C18H22N4 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.18444672 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a report for radical addition to a similar electron deficient olefin, the rate of addition by adamantyl radical was found to be approximately two orders of magnitude faster than cyclohexyl radical .
Biochemical Pathways
The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc) .
Result of Action
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .
Action Environment
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Analyse Biochimique
Biochemical Properties
4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The adamantyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Studies have shown that this compound can interact with enzymes such as aromatase and proteins like tubulin . These interactions are primarily driven by hydrophobic forces and hydrogen bonding, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins involved in cell proliferation and apoptosis . Additionally, this compound has been shown to affect the expression of genes related to metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, its interaction with aromatase involves binding to the heme iron within the enzyme, thereby inhibiting its activity. Similarly, the compound can bind to tubulin, disrupting microtubule dynamics and affecting cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, facilitating its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to the endoplasmic reticulum, mitochondria, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Within these compartments, this compound can exert its effects on various biochemical processes, including protein synthesis, energy production, and gene regulation .
Propriétés
IUPAC Name |
4-[5-(1-adamantyl)triazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c19-15-1-3-16(4-2-15)22-17(11-20-21-22)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLFAVCRJHBSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161545 | |
| Record name | 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310453-11-3 | |
| Record name | 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310453-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-1,2,3-triazol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(cyclopropylmethyl)-1-[(2-methyl-1H-benzimidazol-6-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5046577.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE](/img/structure/B5046581.png)
![3-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5046587.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5046603.png)
![(5Z)-1-(2-fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5046611.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5046614.png)

![4-[(E)-2-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5046625.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(4-iodophenyl)-1,2,4-oxadiazole](/img/structure/B5046630.png)
![1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine](/img/structure/B5046638.png)
![3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one](/img/structure/B5046640.png)
![N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide](/img/structure/B5046647.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5046649.png)
